molecular formula C20H23ClN2O3 B3813966 N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide

N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide

Cat. No. B3813966
M. Wt: 374.9 g/mol
InChI Key: UBNWRNFYIDOPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide, commonly known as CFM-2, is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. This compound has been found to have a number of interesting properties, including the ability to modulate the activity of certain receptors in the brain. In

Mechanism of Action

CFM-2 has been found to bind to a specific site on the NMDA receptor, known as the glycine site. By binding to this site, CFM-2 enhances the activity of the receptor, leading to increased calcium influx into the neuron. This increased activity has been shown to have a number of interesting effects, including the induction of long-term potentiation, a process that is thought to underlie learning and memory.
Biochemical and physiological effects:
CFM-2 has been found to have a number of interesting biochemical and physiological effects. In addition to its effects on the NMDA receptor, CFM-2 has also been found to modulate the activity of other receptors in the brain, including the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in a number of important processes, including attention and cognition. CFM-2 has been found to enhance the activity of this receptor, leading to improved cognitive performance in animal models.

Advantages and Limitations for Lab Experiments

CFM-2 has a number of advantages as a research tool. It is highly selective for the glycine site on the NMDA receptor, making it a valuable tool for researchers studying this receptor. It has also been found to have a number of interesting effects on other receptors in the brain, making it a versatile tool for researchers in the field of neuroscience. However, there are also some limitations to the use of CFM-2 in lab experiments. For example, its effects on the NMDA receptor are dependent on the presence of glycine, which can make it difficult to use in certain experimental conditions.

Future Directions

There are a number of interesting directions for future research on CFM-2. One area of interest is the development of more selective compounds that target specific subtypes of the NMDA receptor. Another area of interest is the development of compounds that target other receptors in the brain, such as the alpha-7 nicotinic acetylcholine receptor. Finally, there is also interest in exploring the potential therapeutic applications of CFM-2, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, CFM-2 is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. It has been found to have a number of interesting properties, including the ability to modulate the activity of certain receptors in the brain. CFM-2 has a number of advantages as a research tool, including its selectivity for the glycine site on the NMDA receptor and its versatility in modulating the activity of other receptors in the brain. However, there are also some limitations to its use in lab experiments. There are a number of interesting directions for future research on CFM-2, including the development of more selective compounds and the exploration of its potential therapeutic applications.

Scientific Research Applications

CFM-2 has been found to be a useful tool in the study of certain receptors in the brain, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in a number of important processes, including learning and memory, and has been implicated in a number of neurological disorders, including Alzheimer's disease and schizophrenia. CFM-2 has been found to modulate the activity of the NMDA receptor in a selective manner, making it a valuable tool for researchers studying this receptor.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-17-7-2-1-6-16(17)13-22-19(24)10-9-15-5-3-11-23(14-15)20(25)18-8-4-12-26-18/h1-2,4,6-8,12,15H,3,5,9-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNWRNFYIDOPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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